![molecular formula C9H13N3O5 B12906332 N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine CAS No. 88767-04-8](/img/structure/B12906332.png)
N-[4-Nitro-2-oxo-1-(propan-2-yl)-2,5-dihydro-1H-pyrrol-3-yl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino)acetic acid is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with an isopropyl group, a nitro group, and an aminoacetic acid moiety. It is a solid substance that is typically white or colorless and is soluble in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-Isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions where the pyrrole ring is oxidized to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alkyl halides, acyl chlorides, in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Formation of 2-((1-Isopropyl-4-amino-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino)acetic acid.
Oxidation: Formation of various oxidized pyrrole derivatives.
Substitution: Formation of N-substituted aminoacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-((1-Isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((1-Isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino)acetic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Similar structure but lacks the isopropyl and nitro groups.
1-Isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrole: Similar structure but lacks the aminoacetic acid moiety.
Uniqueness
2-((1-Isopropyl-4-nitro-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino)acetic acid is unique due to the presence of both the isopropyl and nitro groups on the pyrrole ring, as well as the aminoacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
Número CAS |
88767-04-8 |
|---|---|
Fórmula molecular |
C9H13N3O5 |
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
2-[(3-nitro-5-oxo-1-propan-2-yl-2H-pyrrol-4-yl)amino]acetic acid |
InChI |
InChI=1S/C9H13N3O5/c1-5(2)11-4-6(12(16)17)8(9(11)15)10-3-7(13)14/h5,10H,3-4H2,1-2H3,(H,13,14) |
Clave InChI |
ABWXLHMJTSBXJI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC(=C(C1=O)NCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



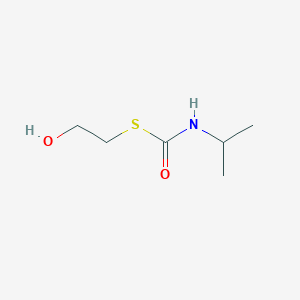
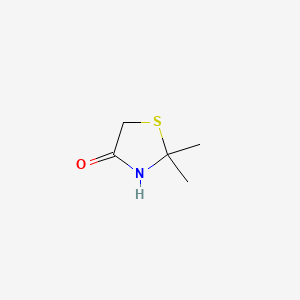
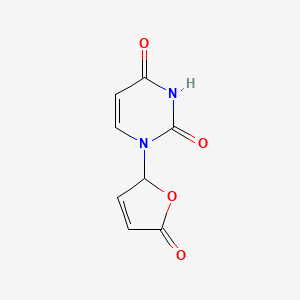
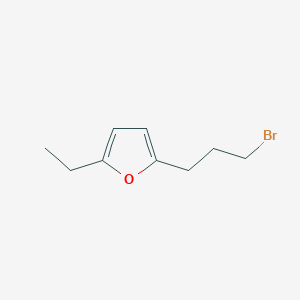
![3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12906275.png)
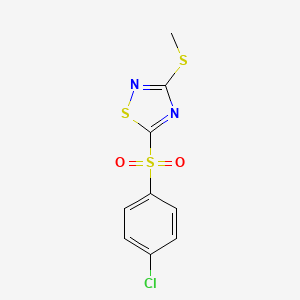
![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)
![2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B12906294.png)
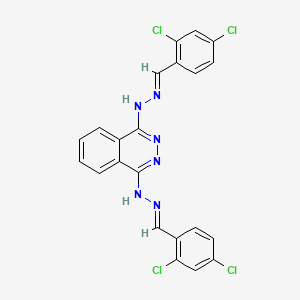


![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)
![2-Phenyl-1,8-dihydrocyclohepta[b]pyrrole](/img/structure/B12906311.png)
